Geosmin
Description
Properties
IUPAC Name |
(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUXFOGCDVKGO-GRYCIOLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030886 | |
| Record name | (+/-)-Geosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16423-19-1 | |
| Record name | rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16423-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Geosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Geosmin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method from CN102964219A
This 8-step protocol begins with 2,6-dimethylcyclohexanone and achieves a remarkable 50% overall yield:
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Imine Formation : Reacting 2,6-dimethylcyclohexanone with (R)-α-naphthylethylamine in toluene/TiCl yields a chiral imine intermediate (99% yield).
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Butenone Substitution : The imine undergoes nucleophilic substitution with butenone to install a ketone sidechain (85% yield).
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Acidic Deprotection : Trifluoroacetic acid cleaves the naphthylethyl group, generating a cyclohexanone derivative (90% yield).
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Base-Induced Cyclization : Intramolecular aldol condensation forms the α,β-unsaturated ketone (88% yield).
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Epoxidation : Dimethyldioxirane oxidizes the double bond to an epoxide (82% yield).
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Reduction : Sodium borohydride reduces the ketone to a secondary alcohol (89% yield).
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Mesylation and Elimination : Methanesulfonyl chloride facilitates hydroxyl group displacement, forming an alkene (85% yield).
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Final Reduction : Lithium aluminum hydride reduces the epoxide to the target alcohol, this compound (89% yield, 99% purity).
Key Advantages :
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Gram-scale production capability.
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Avoids cryogenic conditions and expensive catalysts.
Method from CN102557882A
This alternative 7-step route starts with 2-methylcyclohexanone and (S)-α-phenethylamine, achieving a 45% total yield:
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Imine Synthesis : Condensation of 2-methylcyclohexanone with (S)-α-phenethylamine forms a Schiff base (95% yield).
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Pentenone Addition : Michael addition with pentenone extends the carbon chain (80% yield).
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Acidic Work-Up : Glacial acetic acid removes the chiral auxiliary (88% yield).
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Cyclization : Alkaline conditions induce ring closure to a bicyclic ketone (85% yield).
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Epoxidation and Reduction : Similar to CN102964219A but using hydrogen peroxide and borane-THF (78% yield).
Key Advantages :
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Utilizes inexpensive phenethylamine.
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Reduced reaction times (48 hours total).
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: Geosmin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound typically results in the formation of odorless compounds.
Reduction: Reduction of this compound can yield various alcohol derivatives.
Substitution: Substitution reactions can produce halogenated derivatives of this compound
Scientific Research Applications
Environmental Science
Detection of Water Contamination
Geosmin is a significant marker for water quality, often indicating the presence of certain bacteria in aquatic environments. It is produced by various microorganisms, including cyanobacteria and actinomycetes. The detection of this compound in water supplies can signal potential contamination, prompting further investigation into water treatment processes.
- Case Study: A study developed a sensitive method for analyzing this compound in water samples using solid-phase extraction combined with gas chromatography-mass spectrometry (GC-MS). The method achieved detection limits as low as 0.1 parts per trillion (ppt), allowing for precise monitoring of this compound levels in drinking water sources .
Reduction Techniques
this compound's presence can negatively affect the taste and odor of drinking water. Research has shown that applying algaecides can significantly reduce this compound concentrations in water systems. For instance, a study conducted in Oklahoma demonstrated that the use of an ionic copper algaecide led to an 83% reduction in this compound levels during treatment periods .
Agriculture
Soil Health Indicator
this compound serves as an indicator of soil health and microbial activity. Its production is associated with specific soil bacteria, which play crucial roles in nutrient cycling and organic matter decomposition.
- Research Findings: Investigations into the microbial community structure have shown that increased levels of this compound correlate with higher biodiversity in soil ecosystems. This suggests that monitoring this compound levels could provide insights into soil health and productivity .
Pest Deterrent
this compound has been observed to deter certain pests from feeding on plants. Studies indicate that it acts as an aposematic signal, warning predators about the unpalatability of its producing organisms.
- Case Study: Research involving Caenorhabditis elegans demonstrated that this nematode avoided Streptomyces coelicolor, a bacterium that produces this compound. The presence of this compound influenced the movement patterns of the nematodes, suggesting its potential use in pest management strategies .
Food and Beverage Industry
Flavor Profile Enhancement
this compound contributes to the flavor profiles of various foods, particularly root vegetables like beets and carrots. Its earthy taste is often desirable in culinary applications.
- Research Insights: A study highlighted how different cultivars of crops exhibit varying levels of this compound production, affecting their flavor characteristics. For example, specific kidney bean varieties were found to produce higher concentrations of this compound, influencing consumer preference .
Quality Control
Monitoring this compound levels is essential for maintaining the quality of food products, especially in beverages like wine and beer where off-flavors can arise from microbial contamination.
Biotechnology
Bioprospecting for Natural Products
this compound-producing microorganisms are explored for their potential in biotechnological applications, including the production of natural compounds with pharmaceutical properties.
Mechanism of Action
Geosmin is often compared with other similar compounds, particularly 2-methylisoborneol, which also contributes to earthy and musty odors in water and soil. Both compounds are produced by microorganisms and have similar sensory properties. this compound has a lower odor detection threshold, making it more potent in terms of its sensory impact .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
2-Methylisoborneol (2-MIB)
2-MIB (C₁₁H₂₀O) is a monoterpenoid compound with a camphor-like odor, often co-occurring with geosmin in water systems.
Key Comparisons:
Research Findings:
- Concentration Trends: During algal blooms, this compound and 2-MIB concentrations averaged 10.7 µg/L and 15.0 µg/L, respectively, with 2-MIB showing a 60% increase compared to non-bloom periods .
- Detection Methods : Semiconductor gas sensors detect 2-MIB at 5 µg/L with responses similar to this compound at 25 µg/L, highlighting 2-MIB’s higher sensitivity in sensor-based systems .
- Genetic Monitoring : qPCR studies show stronger correlations between 2-MIB synthase (mic) gene copy numbers and odorant concentrations (R²=0.8478) compared to this compound (geo) genes (R²=0.601) .
Germacradienol
Germacradienol (C₁₅H₂₆O) is a precursor to this compound in Streptomyces spp. and shares structural similarities but lacks the earthy odor .
Key Comparisons:
Data Tables
Research Highlights
Sensor Technology: MOS gas sensors differentiate this compound and 2-MIB using dynamic headspace analysis, with 2-MIB showing higher sensitivity .
Genetic Correlations : Monitoring mic and geo gene copy numbers via qPCR provides early warnings for 2-MIB/geosmin outbreaks in reservoirs .
Biological Activity
Geosmin is a naturally occurring organic compound with the chemical formula that imparts a characteristic earthy flavor and aroma. It is produced by various microorganisms, including actinobacteria, myxobacteria, cyanobacteria, and fungi. This article explores the biological activity of this compound, focusing on its ecological roles, effects on organisms, and implications for environmental management.
Production and Ecological Role
This compound production is a conserved trait among several microbial taxa. Research indicates that this compound serves as an aposematic signal , warning potential predators of the unpalatability of toxin-producing microbes. This role is particularly significant in environments where these microorganisms thrive, such as soil and aquatic ecosystems.
This compound Production Dynamics
The production of this compound varies with the growth phase of its producers. For instance, in the predatory bacterium Myxococcus xanthus, this compound concentrations peak during the early stationary phase after rising in the exponential phase, suggesting its role in predation and competition for resources ( ).
Table 1: this compound Production in M. xanthus
| Growth Phase | This compound Concentration (ng/mL) |
|---|---|
| Exponential Phase | Increasing |
| Early Stationary Phase | Peak observed |
| Late Stationary Phase | Decreasing |
Impact on Eukaryotic Organisms
This compound has been shown to influence the behavior of eukaryotic organisms, particularly nematodes like Caenorhabditis elegans. When exposed to this compound, these worms exhibit erratic movement patterns and increased speed, which may serve as a behavioral deterrent against predation ( ). The compound is not toxic but alters locomotion by activating specific gustatory neurons ( ).
Table 2: Behavioral Changes in C. elegans Exposed to this compound
| Treatment Condition | Behavioral Response |
|---|---|
| Control (no this compound) | Normal movement |
| This compound present | Erratic movement, increased speed |
Environmental Management
This compound is also relevant in water treatment processes due to its impact on taste and odor in drinking water. A case study demonstrated that the application of algaecides significantly reduced this compound concentrations in water sources. For example, in a water treatment plant, median reductions reached up to 83% when algaecides were applied compared to natural degradation alone ( ).
Table 3: this compound Reduction through Algaecide Application
| Treatment Method | Median this compound Reduction (%) |
|---|---|
| Natural Degradation | 56.7% |
| Algaecide Application | 83% |
Case Studies and Research Findings
- Field Studies on this compound Dynamics : A study conducted in a Mediterranean river highlighted the seasonal fluctuations of this compound concentrations linked to cyanobacterial blooms. Multiple regression models were developed to predict this compound levels based on environmental factors ( ).
- Microbial Utilization of this compound : Research indicated that certain bacterial strains can utilize this compound as a carbon source, effectively reducing its concentration in treated water environments ( ).
- Detection Methods : Advances in sensor technology have enabled the monitoring of this compound levels in water systems using gas sensors, providing early warnings for taste and odor issues ( ).
Q & A
What are the standard analytical methods for quantifying geosmin in environmental samples, and how are they validated?
Basic
this compound is commonly quantified using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) . Validation includes calibration with certified standards, recovery tests, and reproducibility assessments. For example, SPME fiber selection (e.g., carboxen/polydimethylsiloxane) optimizes adsorption efficiency, while GC-MS parameters (e.g., ionization mode, column type) ensure specificity . QA/QC protocols require blank samples, spike recovery tests (85–115%), and inter-laboratory comparisons to minimize matrix effects (e.g., humic acid interference) .
How do environmental factors influence this compound production in microbial communities?
Basic
this compound biosynthesis in actinomycetes and cyanobacteria is regulated by nutrient availability (e.g., carbon/nitrogen ratios), temperature (optimal ~25–30°C), and oxygen levels. Streptomyces spp. produce this compound during sporulation, often triggered by phosphorus limitation. Experimental designs should include controlled bioreactors with real-time monitoring of dissolved oxygen and metabolite profiling to correlate conditions with this compound yields .
What experimental designs are recommended for assessing diurnal variations in this compound concentration in plant tissues?
Advanced
Use diurnal sampling protocols with hourly intervals over 24–72 hours, paired with ANOVA to test time-dependent effects. Root tissues should be homogenized and extracted using methanol/water (70:30) to minimize degradation. Statistical power requires ≥5 biological replicates per timepoint, as weak correlations (e.g., R²=0.012 in beetroots) may mask trends. Include controls for circadian rhythms (e.g., light/dark cycles) and validate findings across multiple growing seasons .
How can weak correlations between this compound concentration and plant root traits be analyzed rigorously?
Advanced
Employ multivariate regression models to account for confounding variables (e.g., root mass, soil pH). For weak correlations (e.g., R²=0.048 between this compound and Brix in beets), use bootstrapping or Bayesian inference to assess significance. Pair with RNA-seq to identify metabolic pathways (e.g., terpene synthase activity) that may explain residual variance .
What strategies optimize β-cyclodextrin-based polymers for this compound removal in water treatment?
Advanced
Synthesize β-CD polymers crosslinked with hexamethylene diisocyanate (HMDI) or toluene diisocyanate (TDI) and test adsorption capacity via batch experiments. Optimize pore size (1–2 nm) and hydrophobicity to enhance this compound binding. Address interference from humic acids by pre-treating water with coagulants (e.g., alum). Validate using pilot-scale systems with GC-MS quantification .
What genomic approaches identify this compound synthase genes in Beta vulgaris?
Advanced
Use allele frequency analysis on bulked segregant pools from high/low this compound phenotypes. Prioritize chromosome 8 terpene synthase candidates via RNA-seq differential expression (e.g., epidermal vs. parenchymal tissues). Validate via CRISPR-Cas9 knockout and GC-MS profiling of mutants .
How can QA/QC protocols mitigate errors in this compound quantification during fieldwork?
Basic
Implement presampling plans with sterilized containers to avoid actinomycete contamination. Use field blanks and spiked samples to track recovery rates. For GC-MS, include internal standards (e.g., deuterated this compound) and calibrate daily. Store samples at −80°C to prevent degradation .
What intermediate products are formed during photocatalytic degradation of this compound?
Advanced
TiO₂/UV photocatalysis produces intermediates like 3,5-dimethylhex-1-ene and 2-heptanal , identified via GC-MS. Pathway analysis suggests hydroxyl radical attack at the this compound cyclohexane ring, followed by fragmentation. Monitor reaction kinetics using LC-OCD to track organic carbon removal .
How can microbial source tracking differentiate this compound producers in aquatic systems?
Basic
Combine qPCR (e.g., geoA gene for actinomycetes) with microbial community profiling (16S rRNA sequencing). For cyanobacteria, monitor mibC homologs. Pair with this compound quantification in controlled mesocosms to correlate taxa with odorant production .
What parameters determine the efficiency of ozone/peroxide advanced oxidation for this compound removal?
Advanced
In pilot-scale systems, optimize ozone dose (1–3 mg/L) and H₂O₂ ratio (0.5–1.5 mg/L) to maximize hydroxyl radical generation. Monitor UV254 and dissolved organic carbon (DOC) to assess oxidant demand. Post-treatment biofiltration (e.g., sand filters) removes residual intermediates. Track this compound via on-line SPME-GC-MS to ensure ≤10 ng/L compliance .
Notes
- Methodological rigor : Emphasize replication, statistical power, and validation across studies.
- Data contradictions : Address discrepancies (e.g., diurnal trends vs. ANOVA non-significance) via meta-analysis or improved sampling designs.
- Advanced techniques : Prioritize genomic, photocatalytic, and adsorption studies for novel insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
